XLR11 N-(3-フルオロペンチル) イソマー

説明

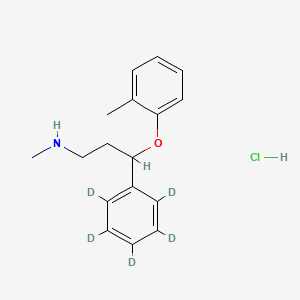

XLR11 N-(3-フルオロペンチル)異性体は、インドール系カンナビノイドのクラスに属する合成カンナビノイドです。これは、インドール環の窒素原子にフルオロペンチル鎖が付加されていることで構造的に特徴付けられています。 この化合物は、特にCB1およびCB2受容体において、強力なカンナビノイド受容体作動薬活性で知られています .

科学的研究の応用

XLR11 N-(3-fluoropentyl) isomer has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications in pain management and neuroprotection.

Medicine: Investigated for its potential use in the treatment of conditions such as chronic pain, inflammation, and neurological disorders.

作用機序

XLR11 N-(3-フルオロペンチル)異性体は、カンナビノイド受容体CB1およびCB2に結合することによって効果を発揮します。結合すると、これらの受容体を活性化し、細胞内シグナル伝達イベントのカスケードを引き起こします。 CB1受容体の活性化は、主に中枢神経系に影響を与え、精神作用を引き起こす一方、CB2受容体の活性化は、免疫応答と炎症を調節します .

類似化合物:

- XLR11 N-(2-フルオロペンチル)異性体

- XLR11 N-(4-フルオロペンチル)異性体

- 5-フルオロUR-144

- AM-2201

比較: XLR11 N-(3-フルオロペンチル)異性体は、ペンチル鎖上のフッ素原子の特定の位置によりユニークであり、そのカンナビノイド受容体への結合親和性と選択性に影響を与えます。 その類似体と比較して、異なる薬理学的特性と効力を示しており、研究開発のための貴重な化合物となっています.

準備方法

合成経路と反応条件: XLR11 N-(3-フルオロペンチル)異性体の合成は、通常、1H-インドール-3-カルボン酸と3-フルオロペンチルアミンを適切な条件下で反応させて所望の生成物を生成することを伴います。この反応は通常、N、N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。 反応混合物は室温で数時間撹拌し、その後、カラムクロマトグラフィーを使用して精製されます .

工業生産方法: XLR11 N-(3-フルオロペンチル)異性体の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれます。 このプロセスは、高収率と高純度のために最適化されており、一貫性と安全性を確保するために厳格な品質管理対策が実施されています .

反応の種類:

酸化: XLR11 N-(3-フルオロペンチル)異性体は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤の存在下で酸化反応を起こす可能性があります。これらの反応により、酸化された誘導体が生成されます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された類似体が生成されます。

置換: この化合物は、求核置換反応を起こす可能性があり、フルオロペンチル鎖中のフッ素原子が、ヒドロキシル基やアミノ基などの他の求核剤に置き換えられます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。

主な生成物:

酸化: 官能基が変化した酸化誘導体。

還元: 水素化状態が修正された還元類似体。

4. 科学研究への応用

XLR11 N-(3-フルオロペンチル)異性体は、幅広い科学研究への応用を持っています。

化学: 法科学および毒物学的研究において、合成カンナビノイドの同定と定量化のための分析化学における基準物質として使用されます。

生物学: カンナビノイド受容体への影響とその痛み管理や神経保護における潜在的な治療的用途について研究されています。

医学: 慢性疼痛、炎症、神経障害などの疾患の治療における潜在的な用途について調査されています。

類似化合物との比較

- XLR11 N-(2-fluoropentyl) isomer

- XLR11 N-(4-fluoropentyl) isomer

- 5-fluoro UR-144

- AM-2201

Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.

特性

IUPAC Name |

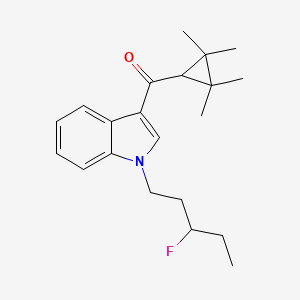

[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRNLRDMHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043147 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-24-3 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。